Cas no 77725-25-8 (3-Benzyl-1-methyl-1h-pyrazol-5(4h)-one)

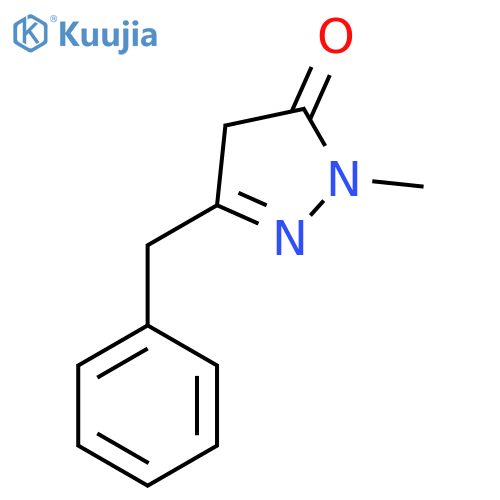

77725-25-8 structure

商品名:3-Benzyl-1-methyl-1h-pyrazol-5(4h)-one

CAS番号:77725-25-8

MF:C11H12N2O

メガワット:188.225782394409

CID:4815986

3-Benzyl-1-methyl-1h-pyrazol-5(4h)-one 化学的及び物理的性質

名前と識別子

-

- 3-benzyl-1-methyl-1h-pyrazol-5(4h)-one

- 5-benzyl-2-methyl-4H-pyrazol-3-one

- 3-Benzyl-1-methyl-1h-pyrazol-5(4h)-one

-

- インチ: 1S/C11H12N2O/c1-13-11(14)8-10(12-13)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

- InChIKey: GBFJBJMJPGDBFE-UHFFFAOYSA-N

- ほほえんだ: O=C1CC(CC2C=CC=CC=2)=NN1C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 254

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 32.7

3-Benzyl-1-methyl-1h-pyrazol-5(4h)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A049005982-100mg |

3-Benzyl-1-methyl-1H-pyrazol-5(4H)-one |

77725-25-8 | 97% | 100mg |

$689.00 | 2023-09-01 | |

| Crysdot LLC | CD00001954-100mg |

3-Benzyl-1-methyl-1H-pyrazol-5(4H)-one |

77725-25-8 | 97% | 100mg |

$650 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2041051-100mg |

5-Benzyl-2-methyl-2,4-dihydro-3H-pyrazol-3-one |

77725-25-8 | 97% | 100mg |

¥7605.00 | 2024-07-28 |

3-Benzyl-1-methyl-1h-pyrazol-5(4h)-one 関連文献

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

77725-25-8 (3-Benzyl-1-methyl-1h-pyrazol-5(4h)-one) 関連製品

- 68551-17-7(Isoalkanes, C10-13)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量